

1-Methyl-3-phenylpiperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-3-phenylpiperazine**

Cat. No.: **B026559**

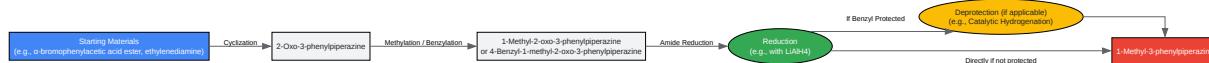
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. Primarily recognized as a key intermediate in the synthesis of the atypical antidepressant Mirtazapine, its own pharmacological and toxicological profile is not extensively documented in publicly accessible literature.^{[1][2]} This guide provides a detailed overview of its fundamental chemical and physical properties, synthesis methodologies, and inferred pharmacological characteristics based on related phenylpiperazine compounds. Experimental protocols for its synthesis and relevant analytical techniques are also presented to support further research and development.

Chemical and Physical Properties


1-Methyl-3-phenylpiperazine is a white to off-white or yellow crystalline solid.^{[2][3]} It is characterized by a piperazine ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position.^[3] The compound is sparingly soluble in water but shows solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), methanol, and acetone.^{[3][4][5]} It is also noted to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.^{[4][5]}

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ N ₂	[6]
Molecular Weight	176.26 g/mol	[6]
CAS Number	5271-27-2	[6]
Appearance	White to off-white/yellow crystalline powder/solid	[2][3][4]
Melting Point	54-63 °C	[2]
Boiling Point	85 °C at 0.5 mmHg	[3]
Density	0.991 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	8.52 ± 0.40 (Predicted)	[4]
Solubility	Sparingly soluble in water; Soluble in DMSO, Methanol, Acetone	[3][4][5]

Synthesis

Several synthetic routes for **1-Methyl-3-phenylpiperazine** have been reported, often involving multi-step processes. One common approach involves the reduction of an oxo-piperazine intermediate. Below is a generalized workflow and a detailed experimental protocol adapted from published methods.[1][2]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **1-Methyl-3-phenylpiperazine**.

Experimental Protocol: Synthesis via Reduction of a Piperazinone Intermediate

This protocol is a composite of methods described in the literature and should be adapted and optimized for specific laboratory conditions.[\[1\]](#)[\[2\]](#)

Step 1: Synthesis of 1-Methyl-2-oxo-3-phenylpiperazine

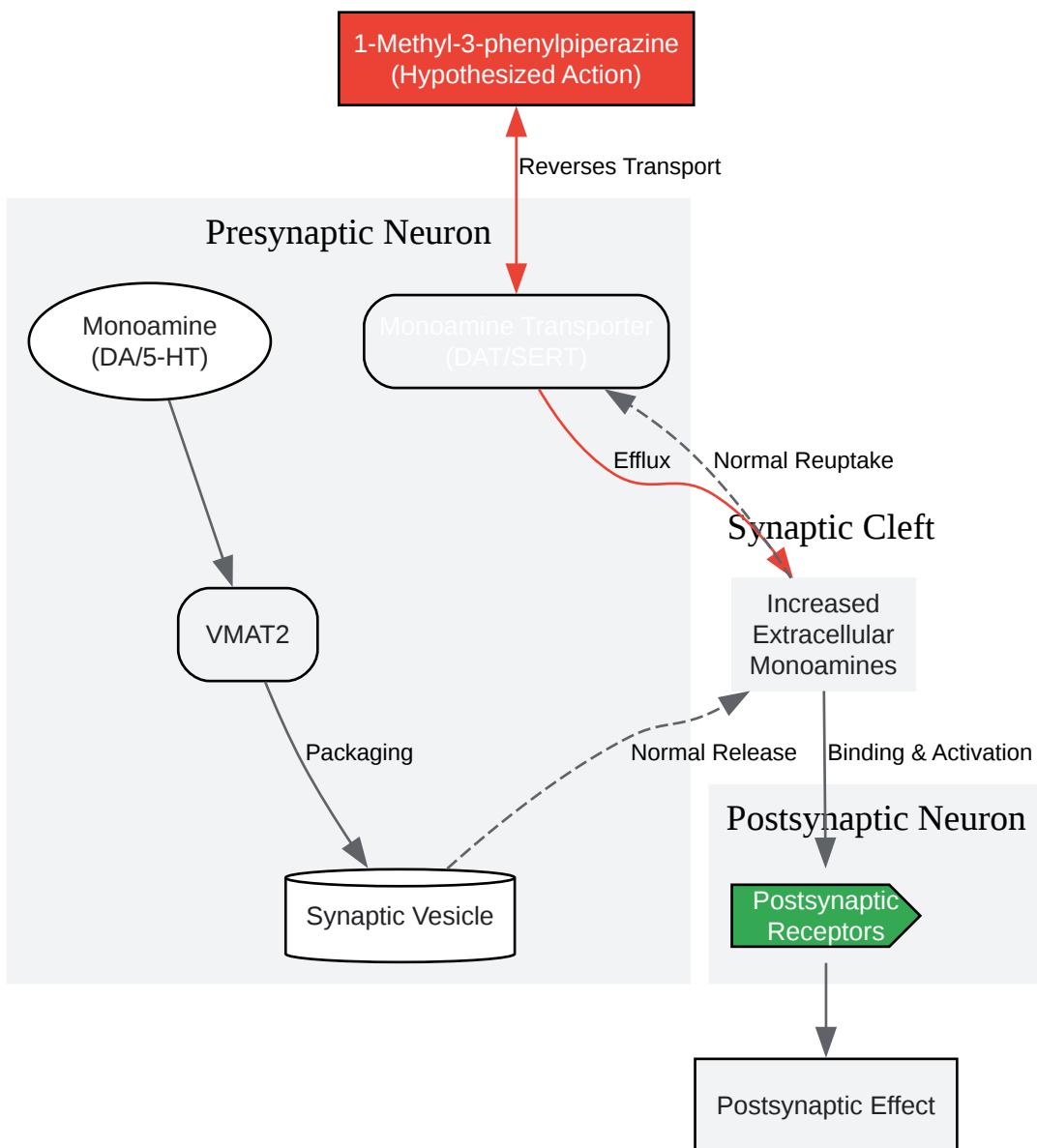
- To a solution of 2-oxo-3-phenylpiperazine in a suitable solvent (e.g., N,N-dimethylformamide), add sodium hydride at a controlled temperature.
- Slowly add methyl iodide to the reaction mixture.
- Maintain the reaction at a temperature between 10-25°C for approximately 1 hour.
- Monitor the reaction to completion using an appropriate analytical method (e.g., TLC, HPLC).
- Upon completion, quench the reaction and extract the product. Purify the crude product to obtain 1-methyl-2-oxo-3-phenylpiperazine.

Step 2: Reduction to **1-Methyl-3-phenylpiperazine**

- Under an inert nitrogen atmosphere, suspend lithium aluminium hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF) and cool to 10-15°C.
- Slowly add a solution of 1-methyl-2-oxo-3-phenylpiperazine in anhydrous THF to the LiAlH_4 suspension, maintaining the temperature between 10-15°C.
- After the addition is complete, reflux the reaction mixture for 2-6 hours.
- Cool the reaction mixture to 5°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
- Stir the resulting mixture at room temperature for 1 hour.
- Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude product.

- The crude **1-Methyl-3-phenylpiperazine** can be further purified by crystallization from a suitable solvent like cyclohexane to yield a product with high purity.[1]

Pharmacology and Mechanism of Action


Direct and comprehensive pharmacological data for **1-Methyl-3-phenylpiperazine** is not readily available in the scientific literature. Its primary role is as a chemical intermediate.[1][7] However, based on the known activities of other phenylpiperazine derivatives, it can be inferred that **1-Methyl-3-phenylpiperazine** may possess activity at monoamine systems.

Many phenylpiperazine compounds are known to interact with serotonin (5-HT) and dopamine (DA) receptors and transporters.[8][9] For instance, compounds like m-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP) are known monoamine releasing agents and/or receptor ligands.[8][9] These compounds can act as agonists or antagonists at various serotonin receptor subtypes and can inhibit the reuptake or promote the release of serotonin, dopamine, and norepinephrine.[5][10]

Given this context, it is plausible that **1-Methyl-3-phenylpiperazine** could exhibit some affinity for serotonin and dopamine receptors or transporters. However, without direct experimental evidence, its specific pharmacological profile remains speculative. Its primary pharmacological relevance lies in its role as a precursor to Mirtazapine.

Mirtazapine's mechanism of action involves the antagonism of central presynaptic α_2 -adrenergic autoreceptors and heteroreceptors, which leads to an increased release of norepinephrine and serotonin.[4][11][12] It also acts as a potent antagonist at 5-HT₂ and 5-HT₃ receptors.[4][11][12]

Inferred Signaling Pathway for a Phenylpiperazine-type Monoamine Releasing Agent

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 2. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. What is the mechanism of Mirtazapine? [synapse.patsnap.com]
- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 9. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 11. bocsci.com [bocsci.com]
- 12. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methyl-3-phenylpiperazine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b026559#1-methyl-3-phenylpiperazine-fundamental-properties\]](https://www.benchchem.com/product/b026559#1-methyl-3-phenylpiperazine-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com